molecular formula C10H11IO3 B8554994 Methyl 3-iodo-4-(methoxymethyl)benzoate

Methyl 3-iodo-4-(methoxymethyl)benzoate

Cat. No.: B8554994
M. Wt: 306.10 g/mol
InChI Key: XUIROIKRXDIHHK-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-(methoxymethyl)benzoate is a valuable chemical intermediate in the research and development of novel radiopharmaceuticals, particularly for Targeted Alpha Therapy (TAT). Its core research value lies in its molecular structure, which is designed for creating more stable linkers for alpha-emitting radionuclides like Astatine-211 ( 211 At). The methoxymethyl group in the ortho position is investigated for its potential to act as a π-donor, chelating the astatine atom to augment the stability of the carbon-halogen bond in bioconjugates . This enhanced stability is critical for improving the in vivo performance of radioimmunoconjugates, ensuring the cytotoxic radionuclide is delivered effectively to the target tissue, such as cancer cells, while minimizing the premature release that can damage healthy tissues . By providing a more robust platform for labeling monoclonal antibodies and other targeting vectors, this compound facilitates advanced research into the treatment of smaller tumors, disseminated disease, and metastatic cancers. Its application is strictly for scientific investigation in the field of oncology and nuclear medicine.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 3-iodo-4-(methoxymethyl)benzoate

InChI

InChI=1S/C10H11IO3/c1-13-6-8-4-3-7(5-9(8)11)10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

XUIROIKRXDIHHK-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1)C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares methyl 3-iodo-4-(methoxymethyl)benzoate with analogs differing in substituents at positions 3 and 4:

Compound Name 3-Substituent 4-Substituent Molecular Formula Molecular Weight Key Properties/Applications
This compound Iodo Methoxymethyl (CH₂OCH₃) C₁₀H₁₁IO₃ 322.10 Intermediate in drug synthesis; enhanced solubility
Methyl 3-iodo-4-methoxybenzoate Iodo Methoxy (OCH₃) C₉H₉IO₃ 308.07 Used in Grignard reactions; lower lipophilicity
Methyl 3-iodo-4-ethoxybenzoate Iodo Ethoxy (OCH₂CH₃) C₁₀H₁₁IO₃ 322.10 Higher lipophilicity than methoxy analog
Methyl 4-hydroxy-3-iodobenzoate Iodo Hydroxyl (OH) C₈H₇IO₃ 278.04 Polar, acidic properties; potential for hydrogen bonding
Methyl 3-iodo-4-methylbenzoate Iodo Methyl (CH₃) C₉H₉IO₂ 276.07 Increased steric hindrance; reduced solubility

Key Observations :

  • Methoxymethyl vs. Methoxy: The methoxymethyl group introduces a methylene spacer, increasing molecular flexibility and solubility in non-polar solvents compared to the methoxy analog .
  • Ethoxy Substituent : Ethoxy groups enhance lipophilicity, making the compound more suitable for lipid-rich environments .
  • Hydroxyl Group : The hydroxyl analog exhibits acidic properties (pKa ~4-5), enabling ionization in aqueous solutions, unlike the ether-containing derivatives .

Analytical Differentiation

  • Mass Spectrometry : Electron ionization (EI) fragmentation pathways differ significantly between regioisomers. For instance, methoxymethyl-substituted compounds exhibit distinct α-cleavage patterns compared to ethoxy analogs, aiding structural identification .
  • NMR Spectroscopy : The methoxymethyl group’s protons resonate as a singlet (δ 3.3–3.5 ppm), while ethoxy groups show splitting due to coupling with adjacent methylene protons .

Physicochemical Properties

  • Solubility : Methoxymethyl derivatives demonstrate improved solubility in polar aprotic solvents (e.g., acetone, THF) compared to methyl- or ethoxy-substituted analogs .
  • Thermal Stability : Ethoxy and methoxymethyl groups enhance thermal stability relative to hydroxyl-substituted compounds, which may degrade under acidic conditions .

Preparation Methods

Starting Materials and Precursor Selection

The synthesis of methyl 3-iodo-4-(methoxymethyl)benzoate typically begins with methyl 4-hydroxybenzoate derivatives. A key precursor, methyl 4-hydroxy-3-iodobenzoate, is generated via iodination of methyl 4-hydroxybenzoate using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of acidic catalysts. For instance, iodination of methyl 4-hydroxybenzoate with iodine in methylene chloride at 35–40°C for 10 hours yields methyl 4-hydroxy-3-iodobenzoate with 85–90% efficiency.

The methoxymethyl group is introduced through etherification. In one approach, methyl 4-hydroxy-3-iodobenzoate reacts with methoxymethyl chloride (MOM-Cl) in dimethylformamide (DMF) using potassium carbonate as a base. This step proceeds at 65–70°C for 8–12 hours, achieving 75–80% conversion. Alternatively, methoxymethylation via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol as the nucleophile offers higher regioselectivity but requires stringent anhydrous conditions.

Halogenation and Functional Group Interconversion

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts iodination efficiency. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance iodine solubility and reaction rates but may promote side reactions. Methylene chloride, a less polar solvent, minimizes byproducts during iodination, as evidenced by 90% purity in isolated products.

Temperature optimization is critical for methoxymethylation. Elevated temperatures (65–70°C) accelerate ether formation but risk decomposition of the iodoarene. Controlled heating at 50–60°C balances reaction speed and stability, achieving 78–82% yields.

Catalytic Systems and Additives

Comparative Analysis of Methodologies

Yield and Purity Across Methods

The table below summarizes key parameters from literature:

MethodStarting MaterialCatalystSolventTemp (°C)Yield (%)Purity (%)
Direct IodinationMethyl 4-hydroxybenzoateI₂DCM35–408590
Grignard Cross-CouplingMethyl 4-MOM-benzoateCuIDMF707588
Mitsunobu EtherificationMethyl 4-hydroxybenzoateDEAD, PPh₃THF258095

Key Findings :

  • Direct iodination offers high yields but requires post-reaction purification to remove diiodinated byproducts.

  • Mitsunobu conditions provide superior purity (95%) due to milder reaction parameters, albeit at higher reagent costs.

Scalability and Industrial Feasibility

Large-scale synthesis prioritizes cost-effectiveness and safety. The halogenation-substitution route (CN103553991A) is industrially viable, utilizing inexpensive iodine and DCM. However, copper catalyst removal poses challenges, necessitating chelating resins or filtration steps. In contrast, Mitsunobu reactions, while efficient, are less scalable due to stoichiometric phosphine and azodicarboxylate requirements.

Advanced Techniques and Recent Innovations

Flow Chemistry Applications

Continuous-flow systems enhance iodination safety by minimizing iodine handling. A microreactor setup with iodine monochloride (ICl) in acetonitrile achieves 92% conversion in 10 minutes, compared to 8 hours in batch processes.

Photocatalytic Methoxymethylation

Visible-light-mediated catalysis using eosin Y as a photoredox catalyst enables methoxymethylation at room temperature. This method reduces energy consumption and achieves 82% yield with 99% regioselectivity .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

How can the stability of this compound under varying storage conditions be evaluated?

Advanced
Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track iodine loss via ICP-MS.
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) to assess ester hydrolysis .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Exothermic Reactions : Alkylation with NaH/MeI requires controlled addition to prevent runaway reactions .
  • Purification : Column chromatography may be impractical; switch to recrystallization (e.g., hexane/EtOAc) or centrifugal partition chromatography .
  • Iodine Handling : Use iodine scavengers (e.g., activated carbon) to minimize waste .

How can computational tools aid in predicting reaction pathways for derivatives of this compound?

Q. Advanced

  • DFT Calculations : Optimize transition states for cross-coupling reactions (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) for drug discovery .

What methodologies are used to analyze byproducts or impurities in synthesized batches?

Q. Basic

  • HPLC-MS : Detect trace impurities (e.g., de-iodinated byproducts).
  • Elemental Analysis : Verify iodine content (~39.5% theoretical).
  • TGA/DSC : Assess thermal decomposition profiles .

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